molecular formula C6H13NO3S B1438898 3-(1,1-Dioxido-2-isothiazolidinyl)-1-propanol CAS No. 1157045-96-9

3-(1,1-Dioxido-2-isothiazolidinyl)-1-propanol

Cat. No.: B1438898
CAS No.: 1157045-96-9
M. Wt: 179.24 g/mol
InChI Key: PGMQUNVLFWDUMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,1-Dioxido-2-isothiazolidinyl)-1-propanol is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a 2-isothiazolidinyl ring with a dioxido group, which contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-Dioxido-2-isothiazolidinyl)-1-propanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of a propanol derivative with a 2-isothiazolidinone compound in the presence of an oxidizing agent to introduce the dioxido group. The reaction conditions often require specific temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Dioxido-2-isothiazolidinyl)-1-propanol can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the dioxido group, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher-order oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

3-(1,1-Dioxido-2-isothiazolidinyl)-1-propanol has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(1,1-Dioxido-2-isothiazolidinyl)-1-propanol exerts its effects involves interactions with specific molecular targets. The dioxido group can participate in redox reactions, influencing cellular pathways and enzyme activities. The compound’s structure allows it to bind to certain proteins, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,1-Dioxido-2-isothiazolidinyl)benzoic Acid
  • 3-(1,1-Dioxido-2-isothiazolidinyl)phenylboronic Acid
  • 3-(1,1-Dioxido-2-isothiazolidinyl)methylbenzenamine

Uniqueness

3-(1,1-Dioxido-2-isothiazolidinyl)-1-propanol stands out due to its specific propanol backbone, which imparts unique solubility and reactivity properties compared to its analogs. This uniqueness makes it particularly valuable in applications requiring specific chemical behaviors.

Properties

IUPAC Name

3-(1,1-dioxo-1,2-thiazolidin-2-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3S/c8-5-1-3-7-4-2-6-11(7,9)10/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGMQUNVLFWDUMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,1-Dioxido-2-isothiazolidinyl)-1-propanol
Reactant of Route 2
Reactant of Route 2
3-(1,1-Dioxido-2-isothiazolidinyl)-1-propanol
Reactant of Route 3
Reactant of Route 3
3-(1,1-Dioxido-2-isothiazolidinyl)-1-propanol
Reactant of Route 4
Reactant of Route 4
3-(1,1-Dioxido-2-isothiazolidinyl)-1-propanol
Reactant of Route 5
Reactant of Route 5
3-(1,1-Dioxido-2-isothiazolidinyl)-1-propanol
Reactant of Route 6
Reactant of Route 6
3-(1,1-Dioxido-2-isothiazolidinyl)-1-propanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.